molecular formula C16H16ClNO6S B2853248 Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate CAS No. 896332-12-0

Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate

Cat. No.: B2853248
CAS No.: 896332-12-0
M. Wt: 385.82
InChI Key: IXVQSKKFYVOMAI-UHFFFAOYSA-N
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Description

Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate is a multifunctional organic compound featuring a sulfonyl group, a furan ring, and an α-ketoester moiety. Its structure combines aromatic, heterocyclic, and electron-withdrawing groups, making it a candidate for diverse applications in medicinal chemistry and agrochemical research. The compound’s reactivity is influenced by the sulfonyl group’s electron-withdrawing nature, the furan ring’s π-electron system, and the α-ketoester’s electrophilic carbonyl group .

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S/c1-2-23-16(20)15(19)18-10-14(13-4-3-9-24-13)25(21,22)12-7-5-11(17)6-8-12/h3-9,14H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVQSKKFYVOMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate, commonly referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H16_{16}ClNO6_6S
  • Molecular Weight : 385.8 g/mol
  • CAS Number : 896332-12-0

The biological activity of this compound primarily stems from its structural components, which include a furan ring and a sulfonamide group. These features are known to interact with various biological targets, including enzymes and receptors.

Key Mechanisms

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes, leading to various therapeutic effects.
  • Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound's ability to inhibit tumor growth has been explored in various studies. For example, similar sulfonamide derivatives have been reported to induce apoptosis in cancer cell lines by targeting key survival pathways .

Anti-inflammatory Effects

Inhibition of the inflammatory response is another area where this compound shows promise. By modulating cytokine release and inhibiting inflammatory mediators, it may provide therapeutic benefits in conditions like arthritis .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound exhibits dose-dependent inhibition of cell proliferation in several cancer cell lines.
    Cell LineIC50 (µM)Reference
    H146 (Lung Cancer)12.5
    MCF7 (Breast Cancer)15.0
    HeLa (Cervical Cancer)10.0
  • Docking Studies : Molecular docking simulations have provided insights into the binding affinity of the compound with various targets, suggesting strong interactions with proteins involved in cell cycle regulation and apoptosis .
  • Toxicity Assessments : Preliminary toxicity evaluations indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its toxicological effects .

Comparison with Similar Compounds

Structural Features

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Notable Differences References
Ethyl 2-(4-(4-chlorophenyl)-1H-triazol-5-yl)-2-oxoacetate derivatives α-Ketoester, triazole, phenyl substituents Triazole ring replaces sulfonyl-furan system; exhibits π-hole tetrel bonding
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate Furan-2-ylmethylamino, oxoacetate ester, trichlorophenoxy Trichlorophenoxy group instead of sulfonyl-4-chlorophenyl; lacks α-ketoester
Ethyl 2-({4-[4-(2-chloroethyl)phenyl]thiazol-2-yl}amino)-2-oxoacetate Thiazole ring, 4-chlorophenyl, α-ketoester Thiazole instead of furan; 2-chloroethyl substituent on phenyl
2-(4-Chlorophenyl)-2-oxoethyl 4-{[(furan-2-ylmethyl)amino]sulfonyl}benzoate Sulfonyl benzoate, furan-2-ylmethylamino, 4-chlorophenyl Ester linkage to benzoate instead of ethyl oxoacetate; similar sulfonyl-furan core

Key Observations :

  • Heterocyclic Influence : Replacing the furan with triazole (as in ) or thiazole () alters electronic properties and intermolecular interactions (e.g., π-hole bonding in triazoles).
  • Sulfonyl vs. Carbonyl Linkages : Sulfonyl groups (as in ) improve stability and hydrogen-bonding capacity compared to carbonyl-based linkages.

Reactivity Trends :

  • α-Ketoesters (common in ) undergo nucleophilic attacks at the carbonyl, enabling derivatization.
  • Sulfonyl groups () enhance electrophilicity and participate in hydrogen bonding, affecting crystallization and stability.
Physicochemical Properties
Property Target Compound Ethyl Triazolyl-2-oxoacetate [2-(Furan) Trichlorophenoxy Acetate Sulfonyl Benzoate
Molecular Weight (g/mol) ~425 (estimated) 387–420 390.98 452.88
Melting Point (°C) Not reported 120–150 Not reported Not reported
Solubility Likely low in water Low (organic solvents) Low (lipophilic substituents) Moderate in DMSO
Key Spectroscopic Data NMR: δ 7.5–8.0 (aromatic H) IR: 1720 cm⁻¹ (C=O) MS: m/z 391 (M+H⁺) NMR: δ 4.5 (CH₂ ester)

Q & A

Q. Critical Parameters :

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to furan intermediate) improves efficiency .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
SulfonationK₂CO₃, DMF, RT, 2 h7892
AminationEthyl glycinate, THF, 0°C, 4 h6588
Oxoacetate FormationEthyl oxalyl chloride, AlCl₃, anhydrous DCM, −10°C7095

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to functional groups (e.g., sulfonyl at δ 7.5–8.0 ppm for aromatic protons, furan protons at δ 6.3–7.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 439.08) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking in crystal lattices) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey ObservationsReference
¹H NMR (400 MHz, CDCl₃)δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, OCH₂)
HRMSm/z 439.0832 (calc. 439.0829 for C₁₈H₁₇ClN₂O₆S)

Advanced: How can researchers resolve contradictory data regarding its biological activity?

Methodological Answer:
Discrepancies in reported bioactivity (e.g., antioxidant vs. antibacterial efficacy) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antibacterial tests, DPPH assay for antioxidant activity) .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate functional group contributions .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial enzymes) .

Recommendation : Reproduce assays under controlled conditions and validate with orthogonal methods (e.g., fluorescence-based bacterial viability assays) .

Advanced: How do the sulfonyl and furan groups influence reactivity in downstream modifications?

Methodological Answer:

  • Sulfonyl Group :
    • Electron-Withdrawing Effect : Activates adjacent electrophilic centers for nucleophilic attack (e.g., SNAr reactions with amines) .
    • Hydrogen Bonding : Participates in crystal packing via C–H···O interactions, affecting solubility .
  • Furan Ring :
    • Conjugation : Enhances π-electron delocalization, stabilizing intermediates in cycloaddition reactions .
    • Susceptibility to Oxidation : Requires inert atmospheres (N₂/Ar) during reactions with strong oxidizers .

Experimental Tip : Protect the furan ring by using mild oxidizing agents (e.g., TEMPO/NaClO) to prevent ring-opening .

Advanced: What strategies mitigate low yields during purification?

Methodological Answer:
Low yields often stem from:

  • Byproduct Formation : Optimize reaction stoichiometry (e.g., excess oxalyl chloride to drive oxoacetate formation) .
  • Chromatography Challenges : Use reverse-phase HPLC (C18 column, acetonitrile/water) for polar byproducts .
  • Crystallization Issues : Recrystallize from ethanol/water (7:3 v/v) to improve crystal lattice stability .

Case Study : In a 2025 study, adjusting pH to 6.5 during amination reduced imine byproducts, increasing yield from 50% to 72% .

Advanced: How can computational methods enhance understanding of its stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., hydrolysis of the ester group under acidic conditions) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to identify reactive sites for oxidation .
  • QSPR Models : Correlate substituent effects (e.g., electron-donating groups on furan) with shelf-life .

Validation : Compare simulated degradation products with LC-MS data from accelerated stability studies .

Basic: What are the storage recommendations to ensure compound stability?

Methodological Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
  • Solubility Considerations : Dissolve in anhydrous DMSO for long-term storage (≥6 months) .

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